METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of pyrazole, benzothiophene, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the pyrazole ring, the introduction of the bromine and nitro groups, and the coupling of the pyrazole with the benzothiophene moiety. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of Bromine and Nitro Groups: Bromination and nitration reactions are typically carried out using bromine and nitric acid, respectively, under controlled conditions to ensure regioselectivity.
Coupling with Benzothiophene: The final step involves the coupling of the pyrazole derivative with a benzothiophene carboxylate ester, which can be facilitated by using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, sodium dithionite.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Hydrolysis of Ester Group: Formation of the corresponding carboxylic acid.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and bromine atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-1-nitrobenzene: Shares the bromine and nitro functional groups but lacks the pyrazole and benzothiophene moieties.
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile: Contains the pyrazole ring with bromine substitution but differs in the overall structure.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and can be compared in terms of their pharmacological potential.
Uniqueness
METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of pyrazole, benzothiophene, and ester functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19BrN4O5S |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
methyl 2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H19BrN4O5S/c1-8-4-5-10-11(6-8)28-16(13(10)17(24)27-3)19-12(23)7-21-9(2)14(18)15(20-21)22(25)26/h8H,4-7H2,1-3H3,(H,19,23) |
InChI Key |
VCSUEJQZLLYXAB-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Br)C |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Br)C |
Origin of Product |
United States |
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